molecular formula C15H11NS2 B3044901 5-(Phenylthio)quinoline-8-thiol CAS No. 100549-76-6

5-(Phenylthio)quinoline-8-thiol

Cat. No.: B3044901
CAS No.: 100549-76-6
M. Wt: 269.4 g/mol
InChI Key: JNBYBOMAZXKOKB-UHFFFAOYSA-N
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Description

5-(Phenylthio)quinoline-8-thiol is a heterocyclic compound that features a quinoline core substituted with a phenylthio group at the 5-position and a thiol group at the 8-position. Quinolines are well-known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as sulfuric acid .

For the specific synthesis of 5-(Phenylthio)quinoline-8-thiol, a multi-step process may be employed:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylthio)quinoline-8-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Phenylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylthio)quinoline-8-thiol is unique due to the presence of both phenylthio and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

100549-76-6

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

5-phenylsulfanylquinoline-8-thiol

InChI

InChI=1S/C15H11NS2/c17-13-8-9-14(12-7-4-10-16-15(12)13)18-11-5-2-1-3-6-11/h1-10,17H

InChI Key

JNBYBOMAZXKOKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S

Origin of Product

United States

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